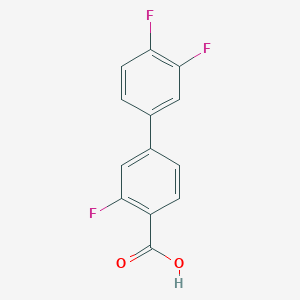

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROQRVRKULCUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681240 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179174-66-3 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-fluorobenzoic acid.

Reaction: The 3,4-difluoroaniline undergoes a diazotization reaction to form the corresponding diazonium salt. This intermediate is then coupled with 2-fluorobenzoic acid under acidic conditions to yield the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

3.1. Electrophilic Substitution Reactions

Due to its electron-withdrawing fluorine substituents, 4-(3,4-difluorophenyl)-2-fluorobenzoic acid undergoes electrophilic substitution reactions with relative ease. Common reactions include:

-

Nitration : The introduction of nitro groups can be achieved using concentrated nitric acid under controlled conditions. The presence of fluorine enhances the electrophilicity of the aromatic ring.

-

Halogenation : Further halogenation can occur at available positions on the aromatic rings using bromine or iodine in polar solvents.

Table 2: Electrophilic Substitution Reaction Examples

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nitration | HNO3/H2SO4 | Nitro derivatives |

| Bromination | Br2 in acetic acid | Brominated analogs |

3.2. Reduction Reactions

The carboxylic acid functional group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Fluorination Mechanisms and Insights

Fluorination reactions are particularly notable for their complexity and selectivity due to the high electronegativity of fluorine. Mechanistic studies suggest that:

-

Electrophilic Fluorination : Involves the formation of a highly reactive electrophile that selectively attacks electron-rich sites on the aromatic system .

-

Radical Pathways : Some fluorination processes may proceed through radical mechanisms, particularly when using sources like N-fluoro compounds or through photochemical methods.

Table 4: Mechanistic Pathways for Fluorination

| Mechanism Type | Description |

|---|---|

| Electrophilic | Direct attack by fluoronium ion on electron-rich sites |

| Radical | Formation of radicals leading to substitution at various positions |

Scientific Research Applications

Material Science

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is utilized as a precursor in the synthesis of liquid crystal materials. Its ability to influence molecular alignment makes it a critical component in the production of liquid crystal displays (LCDs). The compound is applied in the alignment layers of LCDs, facilitating the proper orientation of liquid crystal molecules which is essential for optimal display performance .

Pharmaceutical Development

The compound exhibits significant biological activities, including antitumor, antibacterial, and antifungal properties. Research indicates that it can inhibit cancer cell growth by inducing apoptosis and causing cell-cycle arrest. This makes it a candidate for further development as an anticancer agent. Additionally, its antibacterial efficacy against both gram-positive and gram-negative bacteria suggests potential applications in antibiotic formulations.

Organic Electronics

In the realm of organic electronics, this compound serves as an important building block for synthesizing novel organic compounds with enhanced electronic properties. Its fluorinated structure contributes to improved thermal stability and charge transport characteristics, making it suitable for applications in organic photovoltaic devices and field-effect transistors .

Analytical Chemistry

The compound is also employed in various analytical techniques to determine purity and identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to analyze its chemical structure and concentration in different formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated the effects of this compound on cancer cell lines | Induced apoptosis in multiple cancer types; potential for therapeutic use |

| Investigation of Antibacterial Properties | Tested against various bacterial strains | Effective against both gram-positive and gram-negative bacteria; disrupts bacterial cell membranes |

| Synthesis of Liquid Crystal Materials | Explored its role in LCD technology | Improved molecular alignment leading to better display quality |

Limitations and Future Directions

Despite its promising applications, this compound faces limitations such as low solubility in water which may restrict its use in biological systems. Future research is needed to:

- Develop derivatives with enhanced solubility and biocompatibility for drug delivery systems.

- Investigate the mechanisms of action against cancer cells to optimize therapeutic strategies.

- Explore its potential in advanced materials with superior mechanical properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated benzoic acid derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid with analogous compounds:

Table 1: Structural Analogs and Key Differences

Key Observations:

The 3,4-difluorophenyl group at C4 enhances electron-withdrawing effects, improving stability against oxidative metabolism compared to mono-fluorinated derivatives .

Biological Activity :

- Compounds like dFPB4 (4-(3,4-difluorophenyl)benzoic acid) exhibit anti-inflammatory and antimicrobial properties, but the absence of the 2-fluoro substituent may reduce target selectivity compared to the title compound .

- Symmetric fluorine substitution in YB-0142 (3,5-difluorophenyl) may facilitate coordination with metal ions, as seen in cobalt complexes of 4-fluorobenzoic acid .

Chemical Reactivity :

- The sulfonyl chloride group in 5-chlorosulfonyl-2-fluorobenzoic acid enables nucleophilic substitution reactions, a feature absent in the target compound but useful for synthesizing sulfonamide derivatives .

Pharmacological and Environmental Considerations

- Metabolic Stability: Unlike 4-(1-carboxyethyl)-2-fluorobenzoic acid—a persistent metabolite of flurbiprofen—the title compound’s biodegradability remains unstudied.

- Toxicity: Fluorinated metabolites like 3-fluorocatechol (derived from similar structures) are known metabolic poisons, suggesting the need for toxicological profiling of the title compound .

Biological Activity

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and antifungal activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8F3O2

- Molecular Weight : 252.039 g/mol

- LogP : 4.3

This compound features multiple fluorine substituents on the aromatic rings, which contribute to its unique biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have shown that it induces apoptosis in cancer cells and promotes cell-cycle arrest. The mechanism involves the activation of pathways leading to programmed cell death and the inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that this compound reduced metabolic activity in various cancer cell lines by up to 59% at concentrations as low as 75 µg/mL .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: MIC of 32 µM.

- Escherichia coli: MIC of 64 µM.

These values indicate a potent antibacterial effect comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. It inhibits the growth of various fungal strains, making it a potential candidate for antifungal therapies.

Toxicity and Safety Profile

The toxicological profile of this compound remains under investigation. Current studies suggest that it is not mutagenic or genotoxic based on in vitro and in vivo assessments. Acute toxicity studies classify it as non-hazardous; however, further research is essential to fully understand its safety for clinical applications .

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Drug Development : Potential use in creating new cancer therapies.

- Material Science : Applications in developing advanced materials with enhanced thermal stability.

- Organic Electronics : Utilized in liquid crystal displays (LCDs) for alignment layers.

Limitations and Future Directions

Despite its promising biological activities, the limited solubility of this compound in aqueous solutions poses challenges for its application in biological systems. Future research may focus on:

- Synthesis of derivatives with improved solubility.

- Detailed investigation into the mechanisms underlying its antitumor and antibacterial activities.

- Comprehensive toxicological studies to ensure safety for human use.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid?

Answer: The synthesis typically involves:

- Suzuki-Miyaura Cross-Coupling : To attach the 3,4-difluorophenyl group to a fluorobenzoic acid precursor. For example, a boronic acid derivative of 3,4-difluorophenyl can react with a halogenated fluorobenzoate ester under palladium catalysis .

- Fluorination Techniques : Electrophilic fluorination or halogen exchange (Halex reaction) may introduce fluorine atoms at specific positions, guided by directing groups like nitro or carbonyl .

- Ester Hydrolysis : The final step often involves hydrolyzing a methyl or ethyl ester (e.g., methyl 2-fluoro-4-(3,4-difluorophenyl)benzoate) to the carboxylic acid using NaOH or LiOH in aqueous THF .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR confirms aromatic substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting isotopic peaks (e.g., in impurities) .

- X-ray Crystallography : Resolves crystal packing and molecular conformation, as demonstrated in structurally related fluorinated benzoic acids .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do fluorine substituents at the 3,4- and 2- positions influence the compound’s physicochemical and biological properties?

Answer:

- Lipophilicity Enhancement : Fluorine’s electronegativity increases logP, improving membrane permeability. Comparative studies show 3,4-difluorophenyl groups enhance logP by ~0.5 units versus non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism; in vitro microsomal assays show a 40% longer half-life compared to hydroxylated analogs .

- Bioactivity Modulation : The 2-fluoro group sterically hinders carboxylate rotation, potentially optimizing binding to targets like cyclooxygenase (observed in diflunisal derivatives) .

Q. How can researchers address low yields in coupling reactions during synthesis?

Answer:

- Catalyst Optimization : Use Pd(OAc)/SPhos systems for Suzuki reactions, which improve turnover in electron-deficient aryl boronic acids .

- Temperature Control : Reactions at 80–100°C in toluene/EtOH (3:1) minimize side-product formation .

- Purification Strategies : Employ flash chromatography with hexane/EtOAc gradients or preparative HPLC for polar intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffer, 37°C). Discrepancies in COX-2 inhibition may arise from enzyme source variations (human recombinant vs. murine) .

- Impurity Profiling : Trace impurities (e.g., de-fluorinated byproducts) can skew activity; use LC-MS to identify and quantify contaminants .

- Computational Modeling : MD simulations of ligand-protein interactions clarify how fluorine positioning affects binding entropy/enthalpy .

Q. What strategies improve regioselectivity in electrophilic substitution reactions for fluorinated benzoic acids?

Answer:

- Directing Groups : Install nitro or methoxy groups at specific positions to guide fluorination. For example, a 4-nitro group directs electrophiles to the 2-position .

- Protecting Groups : Temporarily protect the carboxylate as an ester to prevent deactivation of the aromatic ring during fluorination .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in halogen exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.